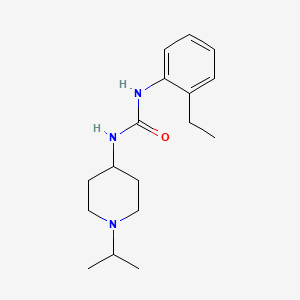![molecular formula C17H14N2O5 B5293942 1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one, also known as MDMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one involves the formation of a fluorescent adduct with ROS. Upon interaction with ROS, this compound undergoes a chemical reaction that leads to the release of a fluorescent molecule, allowing for easy detection and quantification of ROS levels in cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not appear to have any significant effects on cellular viability or function. However, it is important to note that this compound is still a relatively new compound and further studies are needed to fully understand its effects on living systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one as a fluorescent probe is its high selectivity for ROS. This allows for precise detection and quantification of ROS levels in cells, which is important for understanding the role of ROS in various physiological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to accurately measure ROS levels over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one. One area of interest is the development of more stable derivatives of this compound that can be used to study ROS levels over longer periods of time. Additionally, this compound could be used in combination with other fluorescent probes to study the interactions between ROS and other molecules in cells. Finally, this compound could be used to study the role of ROS in various disease states, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the study of oxidative stress and related diseases. Its high selectivity for ROS makes it a useful tool for studying the role of these molecules in various physiological processes. While there are some limitations to its use, further research could lead to the development of more stable derivatives and new applications for this compound.
Synthesemethoden
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multistep process involving the condensation of 3,4-methylenedioxyphenol with 2-methyl-4-nitroaniline, followed by the reduction of the nitro group to an amino group. The resulting intermediate is then reacted with acetylacetone to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has shown potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in many physiological processes, but can also cause cellular damage if their levels become too high. This compound has been shown to selectively detect ROS in living cells, making it a useful tool for studying oxidative stress and related diseases.
Eigenschaften
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-8-13(19(21)22)3-4-14(11)18-7-6-15(20)12-2-5-16-17(9-12)24-10-23-16/h2-9,18H,10H2,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEHCVNDZAUUAU-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C\C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(rel-(1R,3S)-3-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}cyclopentyl)amine dihydrochloride](/img/structure/B5293862.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)

![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)

![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![2-(2-furyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5293947.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
![2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5293955.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)